molecular formula C7H8N2O2 B181745 n-Methyl-3-nitroaniline CAS No. 619-26-1

n-Methyl-3-nitroaniline

Cat. No.: B181745
CAS No.: 619-26-1
M. Wt: 152.15 g/mol
InChI Key: IKSRCCUOUJJGAU-UHFFFAOYSA-N
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Description

n-Methyl-3-nitroaniline is an organic compound with the molecular formula C7H8N2O2. It is a derivative of aniline, where the amino group is substituted with a nitro group at the meta position and a methyl group at the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Methyl-3-nitroaniline can be synthesized through several methods. One common approach involves the nitration of N-methylaniline. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position of the aromatic ring.

Industrial Production Methods: In industrial settings, this compound is often produced by the direct reductive N-methylation of nitro compounds. This method is advantageous as it avoids the need for pre-preparation of NH-free amines, thus simplifying the separation and purification steps .

Chemical Reactions Analysis

Types of Reactions: n-Methyl-3-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming substituents to the meta position.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: The reduction of this compound yields n-Methyl-3-phenylenediamine.

    Substitution: Electrophilic substitution reactions can produce various substituted anilines depending on the reagents used.

Scientific Research Applications

n-Methyl-3-nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

    2-Methyl-3-nitroaniline:

    3-Nitroaniline: Lacks the methyl group on the nitrogen atom, making it less sterically hindered compared to n-Methyl-3-nitroaniline.

Uniqueness: this compound is unique due to the presence of both a nitro group and a methyl group on the nitrogen atom. This combination influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical processes.

Properties

IUPAC Name

N-methyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-6-3-2-4-7(5-6)9(10)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSRCCUOUJJGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277205
Record name n-methyl-3-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619-26-1
Record name 619-26-1
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Record name n-methyl-3-nitroaniline
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Record name 3-Nitro-N-methylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the molecular structure of N-Methyl-3-nitroaniline interesting for studying non-linear optical properties?

A1: this compound belongs to the nitroaniline family, characterized by the presence of both electron-donating (amino group) and electron-withdrawing (nitro group) substituents linked via a conjugated π-electronic system []. This push-pull electronic configuration leads to significant intramolecular charge transfer, resulting in a large molecular second-order hyperpolarizability. This property is crucial for non-linear optical phenomena like second-harmonic generation, making these compounds attractive for optoelectronic applications [].

Q2: How can we theoretically model and analyze the electron density distribution in this compound?

A2: The Multipolar Atom Model (MAM) and Independent Atom Model (IAM) are two theoretical approaches used to study electron density distribution in molecules like this compound []. These methods employ experimentally determined or theoretically calculated electron density parameters, often derived from high-resolution X-ray diffraction data. By refining these models, researchers can gain detailed insights into the electronic structure, charge transfer characteristics, and ultimately, the relationship between the molecular structure and its non-linear optical properties [].

Q3: Has this compound been explored for applications beyond non-linear optics?

A3: Yes, this compound has been utilized as a key building block in the synthesis of more complex molecules. For instance, it serves as a starting material in the multi-step synthesis of N-(3-Azidophenyl)-N-methyl-N'-([4-3H]-1-naphthyl)guanidine, a potential photoaffinity label designed to target the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor []. This highlights the versatility of this compound as a synthetic intermediate in medicinal chemistry research.

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